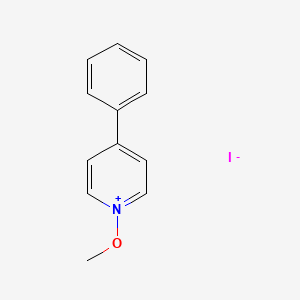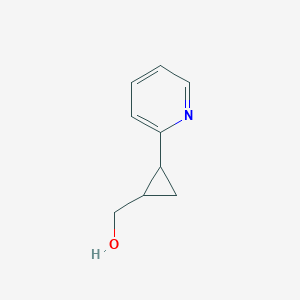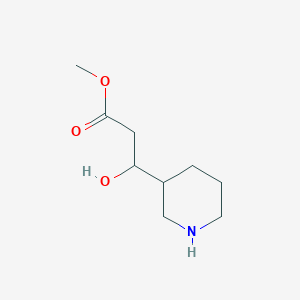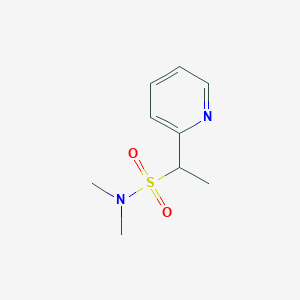![molecular formula C10H16S B13961222 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- CAS No. 6784-08-3](/img/structure/B13961222.png)
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a thiol in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying sulfur-containing bicyclic systems.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly those involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The sulfur atom plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in both chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound is similar in structure but lacks the double bond present in 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-.
6-Thiabicyclo[3.2.1]octane, 4,7,7-trimethyl-, endo-: Another structurally related compound with different stereochemistry.
Uniqueness
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is unique due to the presence of the double bond and the specific arrangement of the sulfur atom within the bicyclic structure. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in its saturated counterparts .
Eigenschaften
CAS-Nummer |
6784-08-3 |
|---|---|
Molekularformel |
C10H16S |
Molekulargewicht |
168.30 g/mol |
IUPAC-Name |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3 |
InChI-Schlüssel |
ODZMYNHWVMNAFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2CC1SC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


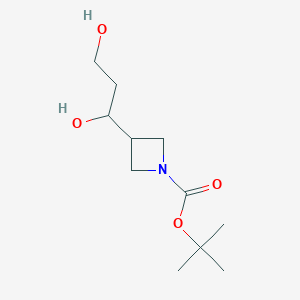



![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
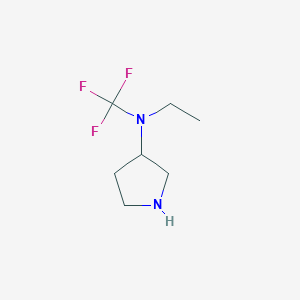
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)


